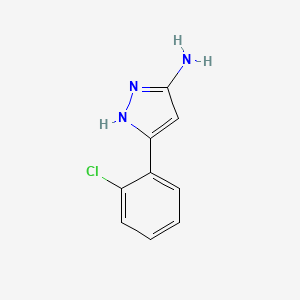

5-(2-chlorophenyl)-1H-pyrazol-3-amine

Description

BenchChem offers high-quality 5-(2-chlorophenyl)-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-chlorophenyl)-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-chlorophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHHJUFHNSRPLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NN2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126520-01-2 | |

| Record name | 5-(2-chlorophenyl)-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 5-(2-chlorophenyl)-1H-pyrazol-3-amine

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold found in FDA-approved drugs and countless clinical candidates.[2] Its value stems from its metabolic stability, its capacity to act as both a hydrogen bond donor and acceptor, and the ease with which its substitution pattern can be modified to fine-tune pharmacological properties.

This guide provides a comprehensive technical overview of a specific, high-value derivative: 5-(2-chlorophenyl)-1H-pyrazol-3-amine. We will delve into its chemical identity, synthesis, mechanistic role as a kinase inhibitor, and provide field-proven experimental protocols for its characterization.

Section 1: Compound Identification and Chemical Properties

A critical aspect of working with substituted pyrazoles is understanding their potential for tautomerism. 5-(2-chlorophenyl)-1H-pyrazol-3-amine exists in equilibrium with its tautomer, 3-(2-chlorophenyl)-1H-pyrazol-5-amine. Throughout this guide, we will use these names interchangeably, as they typically represent the same chemical entity in solution.

While a unique CAS Registry Number for the unsubstituted 5-(2-chlorophenyl)-1H-pyrazol-3-amine is not consistently cited across major databases, closely related isomers and derivatives are well-documented. For reference, the para-substituted isomer, 5-(4-chlorophenyl)-1H-pyrazol-3-amine, is assigned CAS number 78583-81-0.[3] Researchers should verify the identity of any commercial sample through analytical characterization.

Table 1: Core Identifiers and Physicochemical Properties

| Identifier | Value | Source |

| IUPAC Name | 5-(2-chlorophenyl)-1H-pyrazol-3-amine | N/A |

| Synonym(s) | 3-(2-chlorophenyl)-1H-pyrazol-5-amine | N/A |

| Molecular Formula | C₉H₈ClN₃ | N/A |

| Molecular Weight | 193.63 g/mol | [3] |

| Monoisotopic Mass | 193.04068 Da | [4] |

| Predicted XlogP | 2.2 | [4] |

| Hydrogen Bond Donors | 2 | N/A |

| Hydrogen Bond Acceptors | 2 | N/A |

(Note: Properties are based on the molecular formula and data from closely related isomers, as a specific entry for the 2-chloro isomer is not comprehensively detailed in public databases.)

Section 2: Synthesis and Characterization

The most direct and widely adopted method for synthesizing 3-amino-5-aryl pyrazoles is the condensation of a β-ketonitrile with hydrazine.[5] This approach is efficient and versatile, allowing for the introduction of various aryl groups.

Causality of the Synthesis: The reaction mechanism hinges on the nucleophilicity of hydrazine. Hydrazine hydrate attacks the more electrophilic ketone carbonyl of the β-ketonitrile precursor, 3-(2-chlorophenyl)-3-oxopropanenitrile. This is followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon. The subsequent dehydration and tautomerization yield the stable aromatic pyrazole ring. The use of a protic solvent like ethanol facilitates the proton transfer steps required for the condensation and dehydration.

Caption: General workflow for the synthesis of 5-(2-chlorophenyl)-1H-pyrazol-3-amine.

Section 3: Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The 3-aminopyrazole scaffold is a highly effective "hinge-binder" for protein kinases, which are critical regulators of cell signaling and frequent targets in oncology and inflammatory disease.[2][6] Derivatives of 5-(2-chlorophenyl)-1H-pyrazol-3-amine have shown significant promise as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).

Mechanism of Action: Inhibition of RIPK1-Mediated Necroptosis

RIPK1 is a serine/threonine kinase that acts as a central node in cellular signaling pathways, particularly those initiated by tumor necrosis factor-alpha (TNF-α). Under certain conditions, aberrant activation of RIPK1 can trigger a form of programmed inflammatory cell death called necroptosis. This process is implicated in the pathology of numerous inflammatory conditions, including inflammatory bowel disease, as well as ischemia-reperfusion injury and neurodegenerative diseases.

Small molecule inhibitors based on the 5-aryl-1H-pyrazol-3-amine scaffold can bind to the ATP-binding pocket of RIPK1, preventing the phosphorylation events necessary for its activation and the subsequent recruitment of downstream effectors like RIPK3 and MLKL. This inhibition effectively blocks the necroptotic signaling cascade, thereby reducing inflammation and cell death. The 2-chlorophenyl group occupies a hydrophobic pocket within the kinase domain, contributing to the binding affinity and selectivity of the inhibitor.

Caption: Inhibition of the RIPK1-mediated necroptosis pathway by a pyrazole derivative.

Section 4: Experimental Protocol: In Vitro RIPK1 Kinase Assay

To validate the inhibitory potential of 5-(2-chlorophenyl)-1H-pyrazol-3-amine or its derivatives, a robust in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction occurs. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used by a luciferase to produce a light signal proportional to the initial kinase activity.

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) substrate

-

ATP solution

-

Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

-

Test Compound (5-(2-chlorophenyl)-1H-pyrazol-3-amine) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)

-

White, opaque 384-well assay plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 1 mM to 10 nM).

-

Finally, dilute these stocks into Kinase Assay Buffer to create 4X final assay concentrations. The final DMSO concentration in the well should not exceed 1%.

-

-

Reaction Setup (in a 384-well plate):

-

Add 5 µL of Kinase Assay Buffer to "blank" (no enzyme) control wells.

-

Add 5 µL of the 4X Test Compound dilutions to the "inhibitor" wells.

-

Add 5 µL of 4X DMSO control (at the same percentage as the compound wells) to "positive control" (100% activity) wells.

-

Prepare a Master Mix containing ATP and MBP substrate in Kinase Assay Buffer. Add 10 µL to all wells. (Final concentrations might be 10 µM ATP and 0.2 mg/mL MBP).

-

Prepare a 2X solution of RIPK1 enzyme in Kinase Assay Buffer (e.g., 10 ng/µL).

-

-

Initiating the Kinase Reaction:

-

To initiate the reaction, add 5 µL of the 2X RIPK1 enzyme solution to the "positive control" and "inhibitor" wells. Do not add enzyme to the "blank" wells.

-

The final reaction volume is 20 µL.

-

Shake the plate gently for 30 seconds.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Following the incubation, add 20 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the reaction and deplete ATP.

-

Add 40 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

-

-

Data Acquisition and Analysis:

-

Read the luminescence on a compatible plate reader.

-

Subtract the average signal from the "blank" wells from all other measurements.

-

Calculate the percent inhibition for each compound concentration relative to the "positive control" (0% inhibition) and "blank" (100% inhibition).

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Section 5: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for 5-(2-chlorophenyl)-1H-pyrazol-3-amine is not widely available, data from closely related aminopyrazole compounds suggest the following precautions:

-

Hazard Classification: Likely to be classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

References

-

Tao, Q., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry, 68(20), 21766-21785. [Link]

-

Wang, Y., et al. (2023). Molecular dynamics simulation study on the inhibitory mechanism of RIPK1 by 4,5-dihydropyrazole derivatives. Journal of Biomolecular Structure and Dynamics. [Link]

-

Tao, Q., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ResearchGate. [Link]

-

BPS Bioscience. (n.d.). RIPK1 Kinase Assay Kit (96-well). Retrieved from BPS Bioscience website. [Link]

-

Zheng, M., et al. (n.d.). Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. Acta Pharmaceutica Sinica B. [Link]

-

Bai, L., et al. (2025). Development and Preclinical Evaluation of Novel F-18-Labeled Dihydropyrazole RIPK1 PET Tracers for Neuroinflammation Imaging. ACS Central Science. [Link]

-

Cloud-Clone Corp. (n.d.). ELISA Kit for Receptor Interacting Serine Threonine Kinase 1 (RIPK1). Retrieved from Cloud-Clone Corp website. [Link]

-

BellBrook Labs. (n.d.). A Validated RIPK1 Inhibitor Screening Assay. Retrieved from BellBrook Labs website. [Link]

-

BPS Bioscience. (n.d.). RIPK1 Kinase Assay Kit. Retrieved from BPS Bioscience website. [Link]

-

Fisher Scientific. (n.d.). 5-Amino-3-(4-chlorophenyl)-1H-pyrazole, 97%, Thermo Scientific. Retrieved from Fisher Scientific website. [Link]

-

CAS Common Chemistry. (n.d.). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. Retrieved from CAS website. [Link]

-

Sharma, V., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 173-200. [Link]

-

PubChem. (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. Retrieved from National Center for Biotechnology Information website. [Link]

-

PubChemLite. (n.d.). 3-(2-chlorophenyl)-1-(3-chlorophenyl)-1h-pyrazol-5-amine. Retrieved from PubChemLite website. [Link]

-

PubChemLite. (n.d.). 3-(2-chlorophenyl)-1-(4-chlorophenyl)-1h-pyrazol-5-amine. Retrieved from PubChemLite website. [Link]

-

Schepetkin, I. A., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8563. [Link]

- Google Patents. (n.d.). Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.

-

Castillo, J. C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1084-1117. [Link]

-

Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

-

He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

-

PubChemLite. (n.d.). 3-(3-chlorophenyl)-1h-pyrazol-5-amine. Retrieved from PubChemLite website. [Link]

-

Al-Ostoot, F. H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 15(1), 74. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine | CAS 19652-14-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. PubChemLite - 3-(2-chlorophenyl)-1-(3-chlorophenyl)-1h-pyrazol-5-amine (C15H11Cl2N3) [pubchemlite.lcsb.uni.lu]

- 5. 3-(2-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-5-YLAMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

A Technical Guide to the Biological Activity of 3-amino-5-(2-chlorophenyl)pyrazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to serve as a cornerstone for a wide array of pharmacologically active agents.[1][2] This technical guide delves into the specific and potent biological activities of a focused subclass: 3-amino-5-(2-chlorophenyl)pyrazole derivatives. These compounds have emerged as a significant area of research due to their demonstrated efficacy across multiple therapeutic domains, most notably in oncology, anti-inflammatory, and antimicrobial applications. This document synthesizes current knowledge on their synthesis, mechanisms of action, and structure-activity relationships. We will explore how the unique arrangement of the 3-amino group, the pyrazole core, and the electronically distinct 2-chlorophenyl moiety at the C5 position synergize to create potent inhibitors of key biological targets such as protein kinases and tubulin, as well as modulators of inflammatory cytokines.[1][3][4] Detailed experimental protocols and data summaries are provided to equip researchers with the practical insights needed to advance the development of this promising class of molecules.

Introduction: The Pyrazole Scaffold as a Privileged Structure

Overview of Pyrazole Derivatives' Pharmacological Significance

The five-membered heterocyclic pyrazole ring, containing two adjacent nitrogen atoms, is a versatile building block in drug discovery.[5] Its structural features, including the ability to act as both a hydrogen bond donor and acceptor, allow for diverse interactions with biological targets.[6] Consequently, pyrazole derivatives have demonstrated an extensive range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant activities.[1][2][7] This broad bioactivity has led to the successful development of several FDA-approved drugs, such as the anti-inflammatory celecoxib and the kinase inhibitor crizotinib, underscoring the scaffold's clinical relevance.[1][2]

The Emergence of 3-Amino-5-Aryl Pyrazoles as a Key Pharmacophore

The introduction of an amino group, particularly at the C3 or C5 position, significantly enhances the chemical versatility and biological potential of the pyrazole core.[8][9] 3(5)-Aminopyrazoles are crucial precursors in the synthesis of condensed heterocyclic systems like pyrazolo[1,5-a]pyrimidines and serve as a key pharmacophore for interacting with various enzymatic targets.[6][9] The amino group provides a critical hydrogen bonding point, which is often essential for anchoring the molecule within the active site of proteins, particularly kinases.[8] This functionalization has been a cornerstone in the design of potent inhibitors for numerous therapeutic targets.[8]

Rationale for the 2-Chlorophenyl Substitution at the C5 Position

The specific placement of a 2-chlorophenyl group at the C5 position of the 3-aminopyrazole scaffold is a deliberate design choice rooted in established medicinal chemistry principles. The phenyl ring itself provides a hydrophobic scaffold that can engage in pi-stacking and van der Waals interactions within a protein's binding pocket. The chloro-substituent at the ortho (2-position) introduces several critical effects:

-

Electronic Effects: As an electron-withdrawing group, the chlorine atom modulates the electron density of the phenyl ring, influencing its interaction with protein residues.

-

Steric Hindrance: The ortho position creates a specific steric profile that can enforce a twisted conformation (dihedral angle) between the pyrazole and phenyl rings. This conformational constraint can be crucial for achieving selectivity and high-affinity binding to a specific target protein by avoiding steric clashes and optimizing the fit within a binding pocket.

-

Lipophilicity: The chloro group increases the overall lipophilicity of the molecule, which can enhance membrane permeability and target engagement, although this must be balanced to maintain favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Synthetic Strategies

The synthesis of 3-amino-5-(2-chlorophenyl)pyrazole derivatives typically leverages well-established heterocyclic chemistry reactions. The most common and efficient approaches involve the cyclocondensation of a hydrazine source with a 1,3-bielectrophilic precursor.

Primary Synthetic Approach: Condensation Reactions

A prevalent method involves the reaction of a β-ketonitrile, specifically 3-(2-chlorophenyl)-3-oxopropanenitrile, with hydrazine hydrate. This reaction proceeds via an initial nucleophilic attack by the hydrazine on one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to yield the final 3-aminopyrazole ring system. The choice of a β-ketonitrile is strategic as the nitrile group readily converts to the desired C3-amino group upon cyclization.

Alternatively, multicomponent reactions offer a streamlined approach. For instance, reacting a 2-chloro-substituted aromatic aldehyde with malononitrile and phenylhydrazine under microwave irradiation can produce highly substituted pyrazole derivatives in good yields and short reaction times.[10][11]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of the target scaffold. The choice of starting materials (R1, R2) allows for the introduction of further diversity for structure-activity relationship (SAR) studies.

Caption: Generalized workflow for the synthesis of 3-amino-5-(2-chlorophenyl)pyrazole derivatives.

Anticancer Activity: A Primary Therapeutic Avenue

The 3-amino-5-(2-chlorophenyl)pyrazole scaffold has demonstrated significant potential as an anticancer agent, primarily through its ability to interfere with critical cell signaling pathways and cytoskeletal components.[1]

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cell cycle progression, proliferation, and survival, and their dysregulation is a hallmark of cancer. Pyrazole derivatives are recognized as "privileged scaffolds" for designing kinase inhibitors.[12]

Many 3-aminopyrazole derivatives function as ATP-competitive inhibitors.[13] The pyrazole core acts as a bioisostere of the purine nucleus of ATP, allowing it to fit into the adenine-binding pocket of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][14] The 3-amino group typically forms a key hydrogen bond with the "hinge" region of the kinase, while the 5-(2-chlorophenyl) group projects into a deeper hydrophobic pocket, contributing to affinity and selectivity.[14]

Caption: Inhibition of receptor tyrosine kinase signaling by blocking the ATP binding site.

Derivatives of this class have shown potent cytotoxicity against a range of human cancer cell lines. The data below summarizes representative inhibitory activities.

| Compound Class | Cancer Cell Line | Target(s) | IC50 (µM) | Reference |

| Pyrazole-Benzoxazine Hybrids | MCF-7 (Breast) | EGFR | 2.82 - 6.28 | [1] |

| Pyrazolo[3,4-d]pyrimidines | HepG2 (Liver) | EGFR/VEGFR-2 | 0.31 - 0.71 | [14] |

| Pyrazole Carbaldehydes | MCF-7 (Breast) | PI3 Kinase | 0.25 | [15] |

| 3,4-Diaryl Pyrazoles | Various | Tubulin | 0.00006 - 0.00025 | [1] |

This protocol outlines a standard method for assessing the inhibitory activity of a compound against a specific protein kinase, such as EGFR.

-

Objective: To determine the IC50 value of a test compound against a target kinase.

-

Materials: Recombinant human EGFR, kinase buffer, ATP, poly(Glu, Tyr) 4:1 substrate, test compound (serial dilutions), positive control (e.g., Erlotinib), ADP-Glo™ Kinase Assay kit (Promega).

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control in DMSO, then dilute further in kinase buffer.

-

In a 96-well plate, add 5 µL of the diluted compound or control. Add 5 µL of DMSO for the "no inhibitor" control.

-

Add 20 µL of a master mix containing the kinase and substrate to each well.

-

Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 25 µL of ATP solution.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and measure the amount of ADP produced by adding 50 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 100 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence using a plate reader.

-

-

Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Rationale: This assay directly measures the enzymatic activity of the kinase by quantifying the production of ADP. The luminescent signal is inversely proportional to the amount of ADP produced, thus providing a sensitive measure of kinase inhibition.

Disruption of Microtubule Dynamics

Tubulin is a fundamental component of the cytoskeleton and a validated target for anticancer drugs.[4]

Certain 3-amino-5-phenylpyrazole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site.[4] This binding prevents the assembly of α- and β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[4]

-

Objective: To assess the effect of a test compound on the in vitro polymerization of tubulin.

-

Materials: Tubulin (>99% pure), polymerization buffer (e.g., G-PEM buffer with GTP), test compound, positive control (Colchicine), negative control (Paclitaxel), fluorescence microplate reader.

-

Procedure:

-

Dilute tubulin to a final concentration of 3 mg/mL in ice-cold polymerization buffer.

-

Add serial dilutions of the test compound or controls to a 96-well plate.

-

Add the tubulin solution to each well and mix gently.

-

Place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Monitor the increase in fluorescence (or absorbance at 340 nm) every minute for 60 minutes.

-

-

Data Analysis: Plot the change in fluorescence/absorbance over time. An inhibitory compound will show a reduced rate and extent of polymerization compared to the DMSO control.

-

Rationale: The polymerization of tubulin into microtubules causes light to scatter, which can be measured as an increase in absorbance or fluorescence. This assay provides direct evidence of a compound's ability to interfere with this fundamental cellular process.

Anti-inflammatory Properties

Chronic inflammation is linked to various diseases, including cancer. Pyrazole derivatives have shown promise as anti-inflammatory agents.[13]

Mechanism: Inhibition of Pro-inflammatory Cytokines

Specific 3,5-diaryl pyrazole derivatives, including those with a 5-(2-chlorophenyl) moiety, have been shown to inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3] The exact mechanism is still under investigation but may involve the inhibition of upstream signaling pathways like NF-κB or p38 MAPK.[13]

Protocol: ELISA for Cytokine Quantification

-

Objective: To measure the effect of a test compound on cytokine production in stimulated immune cells.

-

Materials: Murine macrophage cell line (e.g., RAW 264.7), cell culture medium, Lipopolysaccharide (LPS), test compound, positive control (e.g., Dexamethasone), commercial ELISA kit for TNF-α or IL-6.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α or IL-6 in the supernatant using the ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis: Generate a standard curve from the standards provided in the kit. Use this curve to calculate the cytokine concentration in each sample. Determine the IC50 of the compound for cytokine inhibition.

-

Rationale: LPS is a potent stimulator of macrophages, leading to the robust production of inflammatory cytokines. This cell-based assay provides a physiologically relevant system to evaluate a compound's ability to suppress the inflammatory response.

Antimicrobial Potential

The pyrazole scaffold is present in several known antimicrobial agents and continues to be a source of new lead compounds.[7][16]

Spectrum of Activity and Mechanism

Pyrazole derivatives have demonstrated activity against a range of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Aspergillus niger).[3][7] The presence of a chloro-substituent on the phenyl ring has been noted to enhance antimicrobial efficacy in some series.[7] One of the identified mechanisms for antibacterial action is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[17]

Data Summary: Minimum Inhibitory Concentration (MIC)

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Pyrazole-Thiadiazines | S. aureus | 62.5 - 125 | [16] |

| Pyrazole-Thiadiazines | A. niger | 2.9 - 7.8 | [16] |

| Vinyl-Pyrazoles | S. aureus (quinolone-resistant) | 1 - 2 | [17] |

| Nitrofuran-Pyrazoles | E. coli | - | [3] |

Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of a compound that visibly inhibits microbial growth.

-

Materials: Bacterial/fungal strains, appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi), test compound, positive control antibiotic (e.g., Chloramphenicol), 96-well microtiter plates.

-

Procedure:

-

Prepare a 2-fold serial dilution of the test compound in the broth medium directly in the microtiter plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells.

-

Add the inoculum to each well containing the test compound, as well as to a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubate the plate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

-

-

Rationale: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. It provides a quantitative measure of a compound's potency, which is essential for comparing its activity to standard drugs and for guiding further development.

Future Perspectives and Drug Development

The 3-amino-5-(2-chlorophenyl)pyrazole scaffold is a highly promising platform for the development of novel therapeutics. While in vitro data is compelling, the progression towards clinical candidacy requires a multi-faceted approach. Future research should focus on:

-

Lead Optimization: Systematically modifying the scaffold to improve potency, selectivity, and pharmacokinetic properties. This includes exploring different substituents on the pyrazole nitrogen (N1) and the 3-amino group.

-

ADMET Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity is critical to identify and mitigate potential liabilities. Assays for metabolic stability, plasma protein binding, and cytotoxicity against non-cancerous cell lines are essential.

-

In Vivo Efficacy: Promising compounds must be evaluated in relevant animal models of cancer or inflammation to demonstrate in vivo efficacy and establish a therapeutic window.

-

Target Deconvolution: For compounds identified through phenotypic screening, identifying the specific molecular target(s) is crucial for understanding the mechanism of action and for biomarker development.

Conclusion

3-amino-5-(2-chlorophenyl)pyrazole derivatives represent a potent and versatile class of bioactive molecules. The unique combination of the pyrazole core, the 3-amino functional group, and the sterically and electronically defined 2-chlorophenyl moiety gives rise to significant activity against key targets in cancer, inflammation, and infectious diseases. Their demonstrated ability to inhibit protein kinases, disrupt tubulin polymerization, and modulate cytokine production highlights their potential for addressing unmet medical needs. The synthetic tractability of the scaffold, coupled with a clear path for further optimization, positions these compounds as valuable leads for future drug discovery and development programs.

References

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: )

- From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed. (URL: )

- Synthesis and antimicrobial activity of some novel pyrazoles - Scholars Research Library. (URL: )

- Synthesis and antimicrobial activity of Novel Pyrazole Deriv

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: )

- Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed. (URL: )

- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (URL: )

- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (URL: )

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: )

- Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors.

- Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,...

- Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. (URL: )

- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (URL: )

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (URL: )

- Current status of pyrazole and its biological activities - PMC. (URL: )

- Design and synthesis of novel 3-amino-5-phenylpyrazole derivatives as tubulin polymerization inhibitors targeting the colchicine-binding site - PubMed. (URL: )

- US6218418B1 - 3(5)

- Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)

- Bioactivity of Novel Pyrazole-Thiazolines Scaffolds against Trypanosoma cruzi: Computational Approaches and 3D Spheroid Model on Drug Discovery for Chagas Disease - PMC. (URL: )

- (PDF)

- Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - RSC Publishing. (URL: )

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv

- Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1- phenyl-1H-pyrazole-4-carbonitriles - Bentham Science Publisher. (URL: )

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

- Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (URL: )

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (URL: )

- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (URL: )

Sources

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel 3-amino-5-phenylpyrazole derivatives as tubulin polymerization inhibitors targeting the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. eurekaselect.com [eurekaselect.com]

- 12. mdpi.com [mdpi.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

A Comprehensive Review of 5-(2-chlorophenyl)-1H-pyrazol-3-amine: A Privileged Scaffold in Modern Drug Discovery

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This technical guide provides an in-depth literature review of the 5-(2-chlorophenyl)-1H-pyrazol-3-amine scaffold, a highly versatile and synthetically accessible building block for the development of novel therapeutics. We will explore its synthesis, delve into its extensive derivatization, and analyze its role in creating potent modulators of various biological targets, including kinases and cannabinoid receptors. This review consolidates structure-activity relationship (SAR) insights and presents detailed experimental protocols, offering a valuable resource for researchers and drug development professionals aiming to leverage this privileged scaffold.

The Pyrazole Nucleus: A Cornerstone of Medicinal Chemistry

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, have garnered immense attention in drug discovery due to their diverse biological activities and structural versatility.[3][4] First synthesized in 1883, this aromatic ring system is a key pharmacophore in a wide array of therapeutic agents.[5] The presence of the pyrazole moiety in blockbuster drugs such as Celecoxib (anti-inflammatory), Sildenafil (for erectile dysfunction), and several kinase inhibitors like Ruxolitinib and Ibrutinib (anticancer) underscores its significance and proven pharmacological potential.[1][6]

The unique properties of the pyrazole ring, including its ability to participate in hydrogen bonding and hydrophobic interactions, make it an ideal scaffold for designing molecules that can effectively bind to biological targets like enzymes and receptors.[4] Researchers are continually exploring pyrazole derivatives for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[7][8]

Profile of the 5-(2-chlorophenyl)-1H-pyrazol-3-amine Scaffold

The 5-(2-chlorophenyl)-1H-pyrazol-3-amine molecule is a specific, highly functionalized pyrazole derivative that serves as an excellent starting point for library synthesis in drug discovery. Its structure is characterized by three key features:

-

The 1H-pyrazole Core: Provides a stable, aromatic platform with defined geometry and hydrogen bonding capabilities.

-

The 3-amino Group (-NH2): A crucial synthetic handle. This primary amine is readily derivatized to form amides, ureas, sulfonamides, and other functional groups, allowing for systematic exploration of the chemical space around the core.

-

The 5-(2-chlorophenyl) Group: This bulky, lipophilic group significantly influences the molecule's overall shape and electronic properties. The ortho-chloro substituent creates a specific steric and electronic environment that can be critical for selective binding to a target protein, often by directing the phenyl ring into a specific hydrophobic pocket.

These features combine to make 5-(2-chlorophenyl)-1H-pyrazol-3-amine a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of biological target.

Synthesis of the Core Scaffold

The most common and efficient method for synthesizing 5-aryl-1H-pyrazol-3-amines involves the condensation of a β-ketonitrile with hydrazine hydrate.[9][10] This reaction proceeds via an initial attack of the hydrazine on the ketone, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Caption: General synthesis of the 5-(2-chlorophenyl)-1H-pyrazol-3-amine scaffold.

Experimental Protocol: Synthesis of 5-(2-chlorophenyl)-1H-pyrazol-3-amine

This protocol is a representative procedure adapted from general methods for 5-aminopyrazole synthesis.[9][10]

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoylacetonitrile (10 mmol, 1 equiv.).

-

Solvent: Add absolute ethanol (100 mL) to dissolve the starting material.

-

Reagent Addition: Add hydrazine hydrate (12 mmol, 1.2 equiv.) to the solution dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Precipitation: Pour the concentrated mixture into ice-cold water (200 mL). A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, washing with cold water.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 5-(2-chlorophenyl)-1H-pyrazol-3-amine.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The true value of the 5-(2-chlorophenyl)-1H-pyrazol-3-amine scaffold is demonstrated by the diverse biological activities of its derivatives. By modifying the 3-amino group and the pyrazole N1-position, researchers have developed potent inhibitors for several important drug targets.

Kinase Inhibition: A Prominent Application

The pyrazole hinge-binding moiety is a privileged scaffold for developing kinase inhibitors.[11] Derivatives of the 3-aminopyrazole core have been shown to be potent inhibitors of several kinase families.

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors: RIPK1 is a key mediator of inflammation and necroptosis, making it a promising target for inflammatory diseases.[12] Researchers have developed potent and selective RIPK1 inhibitors based on the 1H-pyrazol-3-amine scaffold.[12][13] Optimization of a lead compound derived from the FGFR inhibitor AZD4547 led to derivatives with low nanomolar activity against RIPK1.[12]

Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[11] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety has been successfully used to target CDKs, leading to potent inhibitors of the PCTAIRE subfamily (e.g., CDK16) that induce G2/M phase cell cycle arrest.[11][14]

| Derivative Class | Target Kinase | Key SAR Feature | Reported Potency | Reference(s) |

| Acyl-pyrazol-3-amines | RIPK1 | Specific amide substitutions on the 3-amino group | Low nanomolar IC50 | [12] |

| Pyrimidinyl-pyrazol-3-amines | CDK16 (PCTAIRE) | Pyrimidine ring attached to the 3-amino group | EC50 = 33 nM | [11][14] |

Cannabinoid Receptor Antagonism

The biaryl pyrazole scaffold is famously represented by SR141716 (Rimonabant), a potent and selective cannabinoid CB1 receptor antagonist.[15][16] The core structure of these antagonists is N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide. This demonstrates that converting the 3-amino group of a 5-phenyl-1H-pyrazole into a carboxamide is a highly effective strategy for targeting the CB1 receptor.[15] Structure-activity relationship studies have extensively explored modifications of the carboxamide moiety, showing that the nature of this substituent is critical for receptor affinity and efficacy.[16] While the original compound features a 4-chlorophenyl group, the principles are directly applicable to the 2-chlorophenyl scaffold.

Anticancer and Anti-inflammatory Potential

Beyond specific kinase targets, pyrazole derivatives consistently exhibit broad anticancer and anti-inflammatory activities.[17][18][19]

-

Anticancer: Various 1,3,5-trisubstituted pyrazole derivatives have shown significant cytotoxic potential against multiple cancer cell lines, including lung, breast, and colon cancer.[5][19] The mechanism often involves the induction of apoptosis or autophagy.

-

Anti-inflammatory: Pyrazoles can inhibit key inflammatory mediators. For example, derivatives of 5-(4-chlorophenyl)-1-phenyl-pyrazole have shown anti-inflammatory activity comparable to standard drugs like celecoxib.[18] This activity is often linked to the inhibition of enzymes like cyclooxygenase (COX) or signaling molecules like TNF-α.[3][17]

Caption: Key structure-activity relationship (SAR) points for the scaffold.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Representative)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a target kinase, such as RIPK1.

-

Materials: Target kinase enzyme, appropriate peptide substrate, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept low (<1%).

-

Kinase Reaction: In a 96-well plate, add the kinase, the test compound dilution (or vehicle control), and the peptide substrate.

-

Initiation: Start the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the detection reagent and a luminometer, following the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Future Directions and Outlook

The 5-(2-chlorophenyl)-1H-pyrazol-3-amine scaffold continues to be a highly attractive starting point for the development of new therapeutics. While significant progress has been made in targeting kinases and cannabinoid receptors, several avenues remain for future exploration:

-

Exploring New Targets: The scaffold's versatility suggests it could be adapted to inhibit other enzyme families, such as proteases or phosphatases, or to target protein-protein interactions.

-

Improving Pharmacokinetics: A key challenge in drug development is optimizing pharmacokinetic properties like solubility, bioavailability, and metabolic stability.[4] Future work should focus on fine-tuning derivatives to enhance their drug-like properties for in vivo efficacy.

-

Combating Drug Resistance: In oncology, developing inhibitors that can overcome resistance mutations is a critical need. New derivatives of this scaffold could be designed to target resistant forms of kinases.

References

- (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.

- Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097–2115.

- (n.d.). Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review.

- (n.d.).

- (n.d.). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Open Access Journals - Research and Reviews.

- (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry.

- (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.

- Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed.

- (2023).

- Inama, D. (2011). Perspective: The Potential of Pyrazole-Based Compounds in Medicine. PubMed.

- (n.d.). US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.

- (n.d.).

- Palmer, J. T., et al. (2002). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). PubMed.

- Palmer, J. T., et al. (2002). Synthesis and Structure−Activity Relationships of Amide and Hydrazide Analogues of the Cannabinoid CB1 Receptor Antagonist N-(Piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716).

- Al-Issa, S. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.

- (n.d.). Current status of pyrazole and its biological activities. PMC.

- (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.

- Singh, A., & Sharma, P. K. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- (2025).

- (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

- (n.d.).

- Karayeva, A. R., et al. (n.d.).

- Klein, J., et al. (2022). Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed.

- Klein, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ilkogretim-online.org [ilkogretim-online.org]

- 4. rroij.com [rroij.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of 5-(2-Chlorophenyl)-Substituted Pyrazoles: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the methodologies used to assess the thermodynamic stability of 5-(2-chlorophenyl)-substituted pyrazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The stability of these molecules is a critical determinant of their shelf-life, processing viability, and in-vivo behavior. This document delineates both computational and experimental frameworks for this evaluation, emphasizing the causal relationships between molecular structure and thermodynamic properties. We will explore the use of Density Functional Theory (DFT) for in-silico prediction of stability and detail the application of thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), for empirical validation. The influence of the ortho-chloro substituent on the phenyl ring is a key focus, with discussions on its steric and electronic effects on the overall molecular stability. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply these evaluative techniques.

Introduction: The Imperative of Stability in Pyrazole-Based Systems

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their versatile chemical nature and ability to participate in various biological interactions have established them as privileged scaffolds in drug discovery.[1][2] Derivatives of pyrazole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The introduction of a 5-(2-chlorophenyl) substituent creates a specific molecular architecture with distinct electronic and steric properties that can significantly influence its biological activity and, crucially, its thermodynamic stability.

Thermodynamic stability refers to the tendency of a compound to resist decomposition or chemical change under a given set of conditions. For a pharmaceutical compound, high thermodynamic stability is paramount, ensuring a long shelf-life, consistent dosage, and predictable behavior during formulation and storage. Conversely, instability can lead to degradation, loss of efficacy, and the formation of potentially toxic byproducts. Therefore, a thorough understanding and quantification of the thermodynamic stability of 5-(2-chlorophenyl)-substituted pyrazoles are essential for their development and application.

This guide will provide a deep dive into the state-of-the-art methods for assessing this critical parameter, bridging theoretical calculations with robust experimental data.

Computational Assessment of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict the thermodynamic stability of molecules before their synthesis.[6] By calculating the electronic structure and energy of a molecule, we can infer its relative stability.

Theoretical Foundation: DFT in Stability Prediction

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7] For the analysis of molecular stability, key parameters derived from DFT calculations include the total electronic energy, enthalpy, and Gibbs free energy. A lower Gibbs free energy corresponds to a more thermodynamically stable system. Furthermore, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap can provide insights into the chemical reactivity and kinetic stability of the molecule; a larger gap generally implies higher stability.[6][8]

The choice of the functional and basis set is critical for obtaining accurate results. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used and has been shown to provide a good balance between accuracy and computational cost for organic molecules.[6][7] A Pople-style basis set, such as 6-311++G(d,p), is often employed to provide a flexible description of the electron distribution.[7][9]

Step-by-Step Computational Protocol

-

Molecular Structure Input: The 3D structure of the 5-(2-chlorophenyl)-substituted pyrazole is built using a molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: A geometry optimization calculation is performed using DFT (e.g., at the B3LYP/6-311++G(d,p) level of theory). This step finds the lowest energy conformation of the molecule. The rationale for this is to ensure that all subsequent calculations are performed on the most stable structure.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. This is a self-validating step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also provides the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy.

-

Analysis of Thermodynamic Data: The calculated Gibbs free energies of different isomers or conformers can be compared to determine their relative thermodynamic stabilities.

-

HOMO-LUMO Analysis: The energies of the HOMO and LUMO are extracted from the output file to calculate the energy gap, providing an indication of the molecule's kinetic stability.

Visualization of the Computational Workflow

Caption: Computational workflow for assessing thermodynamic stability using DFT.

Experimental Determination of Thermodynamic Stability

While computational methods provide valuable predictions, experimental validation is crucial for a definitive assessment of thermodynamic stability. Thermal analysis techniques are the cornerstone of this experimental approach, providing quantitative data on how a material behaves as a function of temperature.[10][11]

Key Thermal Analysis Techniques

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate.[11][12] This technique is excellent for determining the temperature at which a compound begins to decompose, the extent of mass loss, and the presence of volatile components. The onset temperature of decomposition is a key indicator of thermal stability.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12] It is used to determine the melting point, enthalpy of fusion, and temperatures of other phase transitions. For stability studies, DSC can detect exothermic decomposition events and provide the enthalpy of decomposition, which is a direct measure of the energy released during this process.[10]

Detailed Experimental Protocols

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the 5-(2-chlorophenyl)-substituted pyrazole sample into an appropriate TGA crucible (e.g., alumina or platinum).

-

Experimental Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min). The choice of a controlled heating rate ensures that the sample temperature is uniform and the data is reproducible.

-

Data Analysis: Plot the mass of the sample as a function of temperature. Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium). This step is critical for data accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.

-

Experimental Setup: Place the sample and reference pans into the DSC cell.

-

Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

-

Data Analysis: Plot the heat flow as a function of temperature. Determine the melting point (Tm) from the peak of the endothermic melting transition and the onset temperature of decomposition (Td) from the start of the exothermic decomposition peak. Integrate the area under the decomposition peak to determine the enthalpy of decomposition (ΔHd).

Visualization of the Experimental Workflow

Caption: Experimental workflow for determining thermodynamic stability via TGA and DSC.

Structure-Stability Relationships

The thermodynamic stability of 5-(2-chlorophenyl)-substituted pyrazoles is intrinsically linked to their molecular structure. The substituents on both the pyrazole and phenyl rings play a crucial role.[9]

The Influence of the 2-Chlorophenyl Group

The presence of the chlorophenyl group at the 5-position of the pyrazole ring is a key determinant of stability. The chlorine atom, being electronegative, exerts an electron-withdrawing inductive effect, which can influence the electron density of the pyrazole ring and affect its aromaticity and stability.[13]

Furthermore, the ortho position of the chlorine atom introduces significant steric hindrance. This can force the phenyl ring to rotate out of the plane of the pyrazole ring, leading to a non-planar conformation. This twisting can disrupt π-conjugation between the two rings, potentially altering the overall stability of the molecule. The balance between these electronic and steric effects will ultimately dictate the thermodynamic properties of the compound.

Data Presentation

The quantitative data obtained from experimental and computational analyses should be summarized for clear comparison.

Table 1: Hypothetical Thermodynamic Data for a 5-(2-Chlorophenyl)-Substituted Pyrazole Derivative

| Parameter | Method | Value | Unit |

| Gibbs Free Energy of Formation | DFT (B3LYP/6-311++G(d,p)) | -450.23 | Hartree |

| HOMO-LUMO Gap | DFT (B3LYP/6-311++G(d,p)) | 5.12 | eV |

| Melting Point (Tm) | DSC | 185.6 | °C |

| Decomposition Onset (Tonset) | TGA | 250.1 | °C |

| Enthalpy of Decomposition (ΔHd) | DSC | -150.8 | J/g |

Conclusion

The assessment of thermodynamic stability is a non-negotiable aspect of the research and development of 5-(2-chlorophenyl)-substituted pyrazoles. A synergistic approach, combining the predictive power of computational methods like DFT with the empirical rigor of experimental techniques such as TGA and DSC, provides a comprehensive understanding of a molecule's stability profile. The insights gained from these analyses are critical for guiding lead optimization, formulating stable drug products, and ensuring the overall quality and safety of these promising therapeutic agents. The structural nuances, particularly the electronic and steric effects of the 2-chlorophenyl substituent, must be carefully considered as they are key modulators of the thermodynamic landscape of these important heterocyclic compounds.

References

- Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. (n.d.).

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC, NIH.

- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid

- Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. (n.d.).

- Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). Royal Society of Chemistry.

- Comprehensive DFT study of 3-(2-furyl)

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019).

- Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (n.d.). PMC.

- Pd-catalyzed synthesis, characterization, and biological evaluations of pyrazole derivatives: DFT, molecular modelling and antioxidant studies. (n.d.).

- Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene. (n.d.). PMC.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

- Synthesis, DFT calculation, pharmacological evaluation, and catalytic application in the synthesis of diverse pyrano[2,3-c]pyrazole deriv

- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI.

- Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.).

- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2023).

- Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. (2024).

- TGA-DSC. (n.d.). The University of Melbourne.

- Polysubstituted Pyrazoles, Part 5. Synthesis of New 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic Acid Hydrazide Analogs and Some Derived Ring Systems. A Novel Class of Potential Antitumor and anti-HCV Agents. (2003). PubMed.

- Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. (2024). Polish Journal of Chemical Technology.

- Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. (2017). PLOS One.

- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022).

- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). PMC.

- STA or DSC and TGA – is Combination the Key?. (2021). NETZSCH Analyzing & Testing.

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journal of Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]

Solubility profile of 5-(2-chlorophenyl)-1H-pyrazol-3-amine in DMSO and water

Part 1: Executive Summary & Physicochemical Context

Compound Identity & Theoretical Profile

5-(2-chlorophenyl)-1H-pyrazol-3-amine (also known as 3-amino-5-(2-chlorophenyl)pyrazole) represents a classic "brick-dust" small molecule scaffold. It possesses a lipophilic aryl core coupled with a polar, hydrogen-bonding pyrazole-amine motif. This duality defines its solubility: high affinity for polar aprotic solvents (DMSO) and poor solubility in neutral aqueous media.

| Property | Value / Descriptor | Context |

| Molecular Weight | 193.63 g/mol | Fragment-like; favorable for cell permeability. |

| cLogP (Est.) | ~2.2 – 2.5 | Moderately lipophilic. Drives poor water solubility. |

| pKa (Pyrazolium) | ~2.5 (Protonated N) | Weakly basic ring nitrogen. |

| pKa (Amine) | ~3.5 – 4.5 | Exocyclic amine is electron-deficient due to ring conjugation. |

| Solubility (DMSO) | High (>100 mM) | Preferred solvent for stock solutions. |

| Solubility (Water) | Low (< 0.1 mg/mL) | pH-dependent; risk of precipitation at pH 7.4. |

The Solubility Paradox

Researchers often encounter "false negatives" in biological assays with this compound due to micro-precipitation . While the compound dissolves perfectly in 100% DMSO, diluting it into aqueous buffer (e.g., PBS pH 7.4) often triggers rapid crystallization because the final solvent mixture cannot support the lipophilic 2-chlorophenyl moiety.

Part 2: Solubility Profile & Solvent Behavior

Dimethyl Sulfoxide (DMSO): The Stock Solvent

DMSO is the industry standard for this compound due to its high dielectric constant and ability to disrupt the intermolecular hydrogen bonding of the pyrazole crystal lattice.

-

Solubility Limit: Typically >50 mg/mL (>250 mM).

-

Stability: Excellent in anhydrous DMSO.

-

Critical Risk (Hygroscopicity): DMSO is highly hygroscopic. It can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped.

-

Impact: As water content in DMSO rises, the solubility of 5-(2-chlorophenyl)-1H-pyrazol-3-amine decreases exponentially, leading to "silent precipitation" inside the stock vial.

-

Water & Aqueous Buffers: The Challenge

The solubility in water is dictated by pH. The compound is amphoteric but predominantly behaves as a lipophile at physiological pH.

-

Acidic pH (< 2.0): Solubility increases significantly. Protonation of the pyrazole nitrogen (and potentially the amine) forms a water-soluble cation.

-

Neutral pH (7.4): Danger Zone. The molecule exists as a neutral free base. Solubility is likely limited to the low micromolar range (< 50 µM).

-

Basic pH (> 12.0): Solubility may increase slightly due to deprotonation of the pyrazole NH (forming an anion), but this range is rarely biologically relevant.

Part 3: Experimental Protocols (Self-Validating Systems)

Do not rely on literature values alone. Solubility is lot-dependent (polymorphs, purity). Use these protocols to validate your specific batch.

Protocol A: Kinetic Solubility (The "Crash-Out" Test)

Use this to determine the maximum safe concentration for your biological assay.

Reagents:

-

100 mM Stock Solution (in anhydrous DMSO)

-

PBS (pH 7.4) or Assay Buffer

Workflow:

-

Prepare Pre-dilutions: Create a dilution series of the compound in 100% DMSO (e.g., 50 mM, 25 mM, 10 mM, 1 mM).

-

The Spike: Pipette 2 µL of each DMSO pre-dilution into 198 µL of PBS in a clear 96-well plate (1% DMSO final).

-

Incubation: Shake at 500 rpm for 2 hours at Room Temp (25°C).

-

Readout: Measure Absorbance at 600 nm (Turbidity) or use a Nephelometer.

-

Interpretation: A spike in OD600 indicates precipitation. The highest concentration before the spike is your Kinetic Solubility Limit .

-

Protocol B: Thermodynamic Solubility (The "Gold Standard")

Use this for formulation development or precise physicochemical characterization.

-

Saturation: Add excess solid compound (~2-5 mg) to 1 mL of buffer (e.g., PBS pH 7.4) in a glass vial.

-

Equilibrium: Shake/stir vigorously for 24–48 hours at 25°C.

-

Separation: Centrifuge at 15,000 x g for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

-

Quantification: Inject the supernatant onto HPLC-UV (C18 column, Acetonitrile/Water gradient). Compare peak area to a standard curve prepared in DMSO.

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision-making process for handling this compound in aqueous assays to prevent experimental artifacts.

Caption: Workflow to validate kinetic solubility before biological screening.

Part 5: Critical Best Practices

Storage & Handling

-

Aliquot Immediately: Upon dissolving the solid powder in DMSO, aliquot into single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

-

Vial Type: Use amber glass vials or polypropylene (PP) tubes. Avoid Polystyrene (PS) which can be damaged by concentrated DMSO.

-

Temperature: Store stocks at -20°C or -80°C. DMSO freezes at 19°C; ensure it is fully thawed and vortexed before use to redissolve any "cold-shock" precipitates.

The "DMSO Spike" Technique

When adding the stock to cell culture media:

-

Do not add the DMSO stock directly to the cell culture dish. High local concentration will kill cells and precipitate the compound instantly.

-

Intermediate Step: Dilute the DMSO stock into a small volume of pre-warmed media (rapidly mixing) to create a 2x or 10x working solution.

-

Verify this intermediate solution is clear before adding it to the cells.

References

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.

-

Gaylord Chemical. (2020). "Dimethyl Sulfoxide (DMSO) Solubility Data." Technical Bulletin.

-

Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Pharmacokinetic and Pharmacodynamic Performance." Chemical Research in Toxicology, 24(9), 1420–1456.

Synthesis of 5-(2-chlorophenyl)-1H-pyrazol-3-amine from benzoylacetonitrile

[1][2]

Critical Material Attributes (CMA)

| Reagent | Grade | Role | Critical Specification |

| 3-(2-chlorophenyl)-3-oxopropanenitrile | >97% | Scaffold | Free of 2-chlorobenzoic acid impurities. |

| Hydrazine Hydrate | 50-80% (aq) | Nucleophile | Safety: Carcinogen/Corrosive. Handle in fume hood. Avoid anhydrous hydrazine (explosion hazard). |

| Ethanol | Absolute | Solvent | Water content <0.5% favors precipitation during workup. |

| Acetic Acid | Glacial | Catalyst | Optional: Used if reaction stalls (catalytic amount). |

Detailed Experimental Protocol

Stage 1: Reaction Setup

-

Equipment: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stir Bar, Heating Mantle/Oil Bath, Nitrogen Inlet.

-

Loading:

-

Charge 3-(2-chlorophenyl)-3-oxopropanenitrile (1.80 g, 10.0 mmol) into the RBF.

-

Add Absolute Ethanol (20 mL). Stir to create a suspension/solution.

-

Note: The starting material may not dissolve completely at RT; this is normal.

-

-

Addition:

-

Add Hydrazine Hydrate (0.75 mL, ~15.0 mmol, 1.5 equiv) dropwise over 2 minutes.

-